molecular formula C9H12BrN B13661510 2-Bromo-6-isobutylpyridine

2-Bromo-6-isobutylpyridine

Cat. No.: B13661510
M. Wt: 214.10 g/mol
InChI Key: MNGUTNCCVJKIAD-UHFFFAOYSA-N
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Description

2-Bromo-6-isobutylpyridine is a brominated pyridine derivative featuring an isobutyl substituent at the 6-position and a bromine atom at the 2-position. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactivity of the bromine atom in cross-coupling reactions (e.g., Suzuki-Miyaura) and the steric/electronic effects imparted by the isobutyl group. The following analysis extrapolates its properties and applications from structurally related bromopyridines documented in authoritative sources.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-6-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3

InChI Key

MNGUTNCCVJKIAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-isobutylpyridine can be synthesized through various methods. One common method involves the bromination of 6-isobutylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-amino-6-isobutylpyridine, 2-thio-6-isobutylpyridine, etc.

    Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.

Mechanism of Action

The mechanism of action of 2-Bromo-6-isobutylpyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

2-Bromo-3-methylpyridine (CAS 3430-17-9)

  • Structure : Bromine at 2-position, methyl group at 3-position.
  • Key Differences : The methyl group in 2-Bromo-3-methylpyridine introduces less steric hindrance compared to the isobutyl group in the target compound. This smaller substituent may enhance solubility in polar solvents.
  • Reactivity : The bromine atom participates readily in nucleophilic substitutions, as evidenced by its use in synthesizing ligands and catalysts .

3-Amino-2-bromo-6-methoxypyridine

  • Structure: Bromine at 2-position, methoxy at 6-position, and amino group at 3-position.
  • The amino group adds hydrogen-bonding capability, which is absent in 2-Bromo-6-isobutylpyridine.
  • Applications : Used in synthesizing heterocyclic drug intermediates, particularly in antimalarial and antiviral research .

2-Bromo-6-(piperidin-1-yl)pyridine (CAS 24255-97-8)

  • Structure : Bromine at 2-position, piperidine at 6-position.
  • Key Differences : The piperidine group introduces a cyclic amine, enabling chelation with metal catalysts. This contrasts with the aliphatic isobutyl group, which primarily contributes steric bulk.
  • Reactivity : Demonstrated utility in palladium-catalyzed couplings for ligand synthesis, with a similarity score of 0.95 to this compound derivatives .

5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)

  • Structure: Bromine at 5-position, chlorine at 6-position, and amino group at 2-position.
  • Key Differences: The presence of chlorine and bromine creates a dihalogenated system, enhancing electrophilicity. The amino group at 2-position directs reactivity differently compared to the isobutyl group in the target compound.
  • Applications : Used in agrochemical intermediates, particularly herbicides .

Data Table: Comparative Analysis of Bromopyridine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 2-Br, 6-isobutyl C₉H₁₁BrN Not Available Hypothesized use in sterically hindered couplings
2-Bromo-3-methylpyridine 2-Br, 3-methyl C₆H₆BrN 3430-17-9 Ligand synthesis, polar solvent solubility
3-Amino-2-bromo-6-methoxypyridine 2-Br, 3-NH₂, 6-OCH₃ C₆H₆BrN₂O Not Provided Antiviral intermediates, H-bond donor
2-Bromo-6-(piperidin-1-yl)pyridine 2-Br, 6-piperidinyl C₁₀H₁₂BrN₂ 24255-97-8 Chelation in metal-catalyzed reactions
5-Bromo-6-chloropyridin-2-amine 5-Br, 6-Cl, 2-NH₂ C₅H₄BrClN₂ 358672-65-8 Herbicide precursors, dihalogen reactivity

Steric and Electronic Effects

  • Steric Hindrance : The isobutyl group in this compound likely reduces reaction rates in coupling reactions compared to smaller substituents (e.g., methyl or methoxy) due to steric bulk. This property is advantageous in preventing overfunctionalization in multi-step syntheses.
  • Electronic Effects: Electron-donating groups (e.g., methoxy in 3-Amino-2-bromo-6-methoxypyridine) increase ring electron density, whereas isobutyl, being weakly electron-donating, may moderately influence regioselectivity .

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